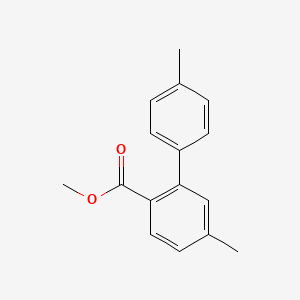

Methyl 4-methyl-2-(4-methylphenyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

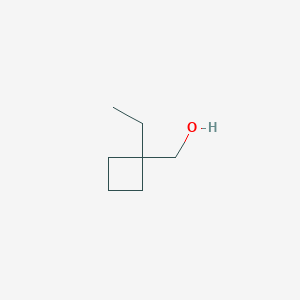

“Methyl 4-methyl-2-(4-methylphenyl)benzoate” is an ester. The structure of this compound resembles phenyl benzoate and 4-methoxyphenyl benzoate, in terms of similar geometric parameters . The dihedral angle between the phenyl and benzene rings in this compound is 60.17 (7)° .

Synthesis Analysis

Esters, including “Methyl 4-methyl-2-(4-methylphenyl)benzoate”, can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . Acid chlorides and acid anhydrides can also react with alcohols to form esters . Furthermore, esters can be synthesized from trans-esterification reactions .

Molecular Structure Analysis

The molecular formula of “Methyl 4-methyl-2-(4-methylphenyl)benzoate” is C16H16O2. The structure of this compound is similar to phenyl benzoate and 4-methoxyphenyl benzoate .

Chemical Reactions Analysis

“Methyl 4-methyl-2-(4-methylphenyl)benzoate” is an ester and esters react with acids to liberate heat along with alcohols and acids . They can also undergo trans-esterification reactions to form different esters .

Physical And Chemical Properties Analysis

“Methyl 4-methyl-2-(4-methylphenyl)benzoate” is an opaque colorless to white shiny crystalline solid with an intense unpleasant odor . It is insoluble in water .

Applications De Recherche Scientifique

-

- Application : This compound is used as an organic building block in chemical synthesis .

- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, it would be used in a reaction with other organic compounds under controlled conditions to form a new compound .

- Results or Outcomes : The outcomes would also depend on the specific synthesis. The goal would typically be to create a new compound with desired properties .

-

- Application : This compound is used as a starting material in the synthesis of certain pyrimidine compounds. It is also used to stimulate microbial dechlorination of polychlorinated biphenyls .

- Methods of Application : In the synthesis of pyrimidines, it would be reacted with other compounds under controlled conditions. For dechlorination, it would likely be added to a sample containing polychlorinated biphenyls .

- Results or Outcomes : The synthesis would result in new pyrimidine compounds. The dechlorination process would result in the breakdown of harmful polychlorinated biphenyls .

-

Methyl 2-hydroxy-4-methoxybenzoate

- Application : This compound is used in the enantioselective synthesis of (+)-coriandrone A and B, two bioactive natural products .

- Methods of Application : It would be used in a reaction with other compounds under controlled conditions to form the coriandrone compounds .

- Results or Outcomes : The outcome would be the production of (+)-coriandrone A and B, which have biological activity .

-

- Application : This compound is used as an organic building block in chemical synthesis .

- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, it would be used in a reaction with other organic compounds under controlled conditions to form a new compound .

- Results or Outcomes : The outcomes would also depend on the specific synthesis. The goal would typically be to create a new compound with desired properties .

-

- Application : This compound is used as an organic building block in chemical synthesis .

- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, it would be used in a reaction with other organic compounds under controlled conditions to form a new compound .

- Results or Outcomes : The outcomes would also depend on the specific synthesis. The goal would typically be to create a new compound with desired properties .

-

- Application : This compound is used as an organic building block in chemical synthesis .

- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, it would be used in a reaction with other organic compounds under controlled conditions to form a new compound .

- Results or Outcomes : The outcomes would also depend on the specific synthesis. The goal would typically be to create a new compound with desired properties .

-

- Application : This compound is used as a reagent in organic synthesis. It can be used to stimulate microbial dechlorination of PCBs .

- Methods of Application : By condensing methyl 4-bromobenzoate with 3-buten-1-ol, 4-(4-methylphenyl)butanal can be obtained .

- Results or Outcomes : The outcome would be the production of 4-(4-methylphenyl)butanal .

-

Methyl 4-bromo-3-methylbenzoate

- Application : This compound may be used in the preparation of 4-bromo-3-vinylbenzoic acid, 4-bromo-3-(methylphenyl)methanol, and methyl (E)-4-bromo-3-[(phenylmethoxyimino)methyl]benzoate .

- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .

- Results or Outcomes : The outcomes would also depend on the specific synthesis .

-

- Application : Esters are frequently the source of flavors and aromas in many fruits and flowers. Esters also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol). Soap is produced by a saponification (basic hydrolysis) reaction of a fat or oil .

- Methods of Application : Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions .

- Results or Outcomes : Basic hydrolysis can be used to convert fats and oils into soap and is called a saponification reaction .

Safety And Hazards

“Methyl 4-methyl-2-(4-methylphenyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible and containers may explode when heated . It can cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Propriétés

IUPAC Name |

methyl 4-methyl-2-(4-methylphenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-4-7-13(8-5-11)15-10-12(2)6-9-14(15)16(17)18-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTDUUWVBXNDEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=CC(=C2)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methyl-2-(4-methylphenyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)